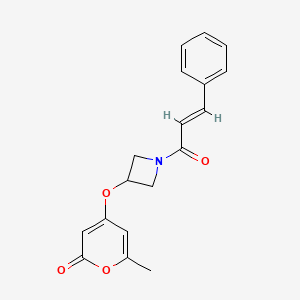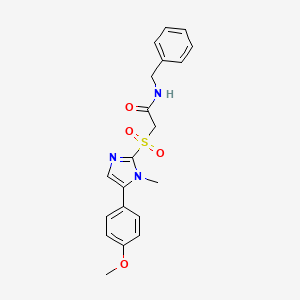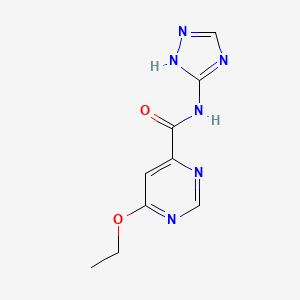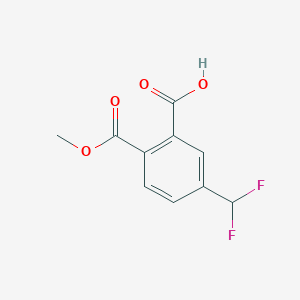
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide, also known as CDDO-Im, is a synthetic triterpenoid compound that has shown promising results in various scientific research applications. It is a potent antioxidant and anti-inflammatory agent that has been extensively studied for its potential therapeutic benefits in various diseases.
作用机制
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide exerts its therapeutic effects through various mechanisms of action. It activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of antioxidant and anti-inflammatory gene expression. It also inhibits the nuclear factor-kappa B (NF-κB) pathway, which is a key regulator of inflammation and immune response. N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide also activates the peroxisome proliferator-activated receptor gamma (PPAR-γ) pathway, which is involved in lipid metabolism and inflammation.
Biochemical and Physiological Effects:
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been shown to have various biochemical and physiological effects in vitro and in vivo. It can increase the expression of antioxidant and anti-inflammatory genes, such as heme oxygenase-1 (HO-1), superoxide dismutase (SOD), and glutathione peroxidase (GPx). It can also decrease the expression of pro-inflammatory genes, such as interleukin-1 beta (IL-1β), tumor necrosis factor alpha (TNF-α), and cyclooxygenase-2 (COX-2). N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide can also improve vascular function, reduce oxidative stress, and inhibit cancer cell growth and proliferation.
实验室实验的优点和局限性
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has several advantages for lab experiments. It is a well-established compound with a well-established synthesis method. It has been extensively studied for its potential therapeutic benefits in various diseases, and its mechanisms of action are well-understood. It is also relatively stable and can be stored for long periods of time. However, N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide also has some limitations for lab experiments. It can be expensive to synthesize and may not be readily available in some laboratories. It can also have low solubility in aqueous solutions, which can limit its use in some experiments.
未来方向
There are several future directions for the research on N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide. One direction is to further investigate its potential therapeutic benefits in various diseases, including cancer, neurodegenerative diseases, cardiovascular diseases, and inflammatory diseases. Another direction is to investigate its potential use in combination with other drugs or therapies to enhance its therapeutic effects. Additionally, further studies are needed to better understand its mechanisms of action and to optimize its synthesis and formulation for clinical use.
合成方法
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide is synthesized by the reaction of 2-cyanoethyl disulfide with 2-aminothiolane in the presence of acetic anhydride. The reaction produces a mixture of N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide and its isomer, CDDO-Me. The mixture is then purified by column chromatography to obtain pure N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide. The synthesis method is well-established and has been reported in various research articles.
科学研究应用
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, neurodegenerative diseases, cardiovascular diseases, and inflammatory diseases. It has been shown to have potent antioxidant and anti-inflammatory properties that can protect cells from oxidative stress and inflammation. In cancer, N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In neurodegenerative diseases, N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been shown to protect neurons from oxidative stress and inflammation and improve cognitive function. In cardiovascular diseases, N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been shown to improve vascular function and reduce inflammation. In inflammatory diseases, N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide has been shown to reduce inflammation and improve immune function.
属性
IUPAC Name |
N-(1-cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O3S2/c1-7(4-10)11-9(12)5-15-8-2-3-16(13,14)6-8/h7-8H,2-3,5-6H2,1H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWTVPLETCMFAX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CSC1CCS(=O)(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Cyanoethyl)-2-(1,1-dioxothiolan-3-yl)sulfanylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(8-Methyl-11-oxo-10H-dibenzo[b,f][1,4]oxazepine-2-yl)-4-fluorobenzamide](/img/structure/B2394724.png)


![2-(6-Oxaspiro[3.5]nonan-7-yl)propan-1-amine](/img/structure/B2394729.png)

![N-[(1-benzyl-1H-imidazol-2-yl)methyl]-N-methylprop-2-enamide](/img/structure/B2394733.png)



![5-Bromo-2-[(2-methylphenyl)methoxy]-1,3-thiazole](/img/structure/B2394739.png)



![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)